5H-pyrano[3,4-b]pyridin-6(8H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5693-69-6 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,8-dihydropyrano[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C8H7NO2/c10-8-4-6-2-1-3-9-7(6)5-11-8/h1-3H,4-5H2 |
InChI Key |
KYMYNFYXAXKFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(COC1=O)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrano 3,4 B Pyridin 6 8h One and Its Derivatives
Direct Synthesis Approaches to the Pyrano[3,4-b]pyridin-6(8H)-one Core
Direct synthesis of the pyrano[3,4-b]pyridin-6(8H)-one core often involves the cyclization of appropriately substituted pyridine (B92270) precursors. A common one-step method is the acid-catalyzed condensation of aminopyrazoles with ketoesters, although this can sometimes result in low yields. beilstein-journals.orgbeilstein-journals.org Another approach involves the reaction of 4-chloro-3-formyl coumarin (B35378) with compounds containing an active methylene (B1212753) group in the presence of triethylamine (B128534) and ammonium (B1175870) acetate (B1210297) in ethanol (B145695). researchgate.net This method is highlighted as a green synthesis route, avoiding the need for heavy metal catalysts and chromatographic separation. researchgate.net
A notable direct synthesis involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by the elimination of a benzamide (B126) molecule in a superbasic medium like t-BuOK/DMSO to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. beilstein-journals.orgbeilstein-journals.org
Multi-Component Reaction (MCR) Strategies for Pyrano[3,4-b]pyridine Formation
Multi-component reactions (MCRs) are highly efficient for building complex molecular scaffolds like pyrano[3,4-b]pyridines in a single step, promoting atom economy. mdpi.com
One-Pot Synthesis Techniques for Enhanced Efficiency and Atom Economy
One-pot syntheses are advantageous due to their operational simplicity and reduced waste generation. A variety of pyrano-fused pyrazolo[3,4-b]pyridine derivatives have been synthesized through microwave-assisted three-component reactions of aldehydes, tetrahydropyran-4-one, and 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid. researchgate.net This method is efficient due to short reaction times and straightforward work-up procedures. researchgate.net
Another effective one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by treatment with t-BuOK in DMSO. beilstein-journals.orgbeilstein-journals.org This approach provides good yields and has been used to synthesize compounds with interesting fluorescent properties. beilstein-journals.orgbeilstein-journals.org The synthesis of novel pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones has been achieved through a three-component condensation of kojic acid, 1-H-pyrazol-5-amines, and aldehydes, catalyzed by Zn(OTf)₂, followed by oxidation. nih.govacs.org
The Ugi-Zhu three-component reaction (UZ-3CR) has also been employed to create pyrrolo[3,4-b]pyridin-5-ones. This reaction, coupled with a subsequent cascade process, uses ytterbium triflate as a catalyst and microwave heating to afford the desired products in good yields. mdpi.com
| MCR Components | Catalyst/Conditions | Product | Yield | Reference |
| Aldehydes, Tetrahydropyran-4-one, 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Acetic acid, Microwave | Pyrano-fused pyrazolo[3,4-b]pyridines | - | researchgate.net |
| 5-Aminopyrazoles, Azlactones | Solvent-free, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | up to 81% | beilstein-journals.orgbeilstein-journals.org |
| Kojic acid, 1-H-Pyrazol-5-amines, Aldehydes | Zn(OTf)₂, then H₂O₂ | Pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones | - | nih.govacs.org |
| Aldehydes, Amines, Isocyanides | Ytterbium triflate, Microwave | Pyrrolo[3,4-b]pyridin-5-ones | 20-92% | mdpi.com |
Cascade Reaction Sequences in the Assembly of Fused Pyrano[3,4-b]pyridine Systems
Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, provide elegant pathways to complex fused heterocyclic systems. A cascade 6-endo-dig cyclization has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, utilizing catalysts like silver, iodine, or NBS. nih.gov
The Ugi-Zhu reaction is often coupled with a cascade sequence involving an aza Diels-Alder reaction, N-acylation, decarboxylation, and dehydration to assemble the pyrrolo[3,4-b]pyridin-5-one core. mdpi.commdpi.com This powerful combination allows for the rapid construction of complex polyheterocyclic structures from simple starting materials. mdpi.commdpi.com For instance, the reaction of 5-aminooxazoles (formed in situ from the Ugi-Zhu reaction) with maleic anhydride (B1165640) triggers this cascade to yield the final pyrrolo[3,4-b]pyridin-5-one. mdpi.com
Annulation Reactions for Constructing the Pyrano[3,4-b]pyridine Skeleton
Annulation, the formation of a new ring onto an existing one, is a fundamental strategy for building fused heterocyclic systems. Rhodium(III)-catalyzed C-H activation and intramolecular cascade annulation have been used to create highly fused pyrano[2,3-b]pyridines at room temperature. nih.govacs.org This method is highly efficient and can be applied to the late-stage functionalization of complex molecules. nih.govacs.org
Another example is the photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment, which leads to the formation of dihydrobenzo[h]pyrano[2,3-f]quinazolines. nih.gov
Derivatization Strategies through Nucleophilic Substitution Reactions
The pyrano[3,4-b]pyridine core can be further functionalized through various reactions, including nucleophilic substitution. While specific examples for the "5H-pyrano[3,4-b]pyridin-6(8H)-one" core are not extensively detailed in the provided results, the general reactivity of related pyrazolo[3,4-b]pyridines suggests that such derivatizations are feasible. For example, iodinated pyrazolo[3,4-b]pyridines can undergo arylation, alkynylation, alkenylation, and selenization reactions, demonstrating the potential for post-synthesis modification. nih.gov
Catalytic Approaches in Pyrano[3,4-b]pyridine Synthesis
Catalysis plays a crucial role in the synthesis of pyrano[3,4-b]pyridines, enhancing reaction rates, yields, and selectivity.
Lewis Acids: Zirconium tetrachloride (ZrCl₄), a green and low-toxicity Lewis acid, has been used to catalyze the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones to form pyrazolo[3,4-b]pyridines. mdpi.com Ytterbium triflate is another effective Lewis acid catalyst, particularly in Ugi-Zhu reactions for synthesizing pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Zinc triflate (Zn(OTf)₂) has been employed in the three-component synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones. nih.govacs.org
Transition Metals: Rhodium(III) catalysts are effective for C-H activation and cascade annulation reactions to produce highly fused pyrano[2,3-b]pyridines. nih.govacs.org
Nanocatalysts: Magnetically recoverable nanocatalysts are gaining attention for their high catalytic activity and ease of recycling. nih.gov For instance, Fe₃O₄-@poly(vinyl alcohol) nanoparticles have been used in the one-pot synthesis of pyrano[2,3-d]pyrimidinediones. acs.org
| Catalyst | Reaction Type | Product | Reference |
| ZrCl₄ | Cyclization | Pyrazolo[3,4-b]pyridines | mdpi.com |
| Ytterbium triflate | Ugi-Zhu/Cascade | Pyrrolo[3,4-b]pyridin-5-ones | mdpi.com |
| Zn(OTf)₂ | Three-component condensation | Pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones | nih.govacs.org |
| Rh(III) complexes | C-H activation/Annulation | Fused pyrano[2,3-b]pyridines | nih.govacs.org |
| Fe₃O₄-@poly(vinyl alcohol) NPs | Three-component reaction | Pyrano[2,3-d]pyrimidinediones | acs.org |
Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks through C-C and C-heteroatom bond formation. While direct literature on transition-metal-catalyzed synthesis of the specific this compound core is limited, methodologies developed for analogous structures highlight the potential of this approach.
One-pot reactions utilizing transition metals provide an efficient pathway to related fused systems. For instance, the synthesis of pyrazolo[3,4-b]pyridin-6-ones, which are structurally analogous to the target compound, has been achieved using ferric chloride (FeCl₃) in an ionic liquid ([bmim][BF₄]). clockss.org This method involves a three-component reaction of an aldehyde, ethyl cyanoacetate, and 5-amino-3-methyl-1-phenylpyrazole, demonstrating the utility of iron catalysis in facilitating the cyclization cascade. clockss.org
Copper catalysis has also been effectively employed in domino reactions to build related fused pyridinone structures. A notable example is the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones from isatins and 2-bromopyridine (B144113) derivatives, catalyzed by copper(II) acetate (Cu(OAc)₂·H₂O). nih.gov This process involves a complex sequence of C-N/C-C bond cleavage and the formation of two new C-N bonds in a single operation. nih.gov Such strategies showcase the capacity of transition metals to orchestrate intricate transformations, which could be adapted for the synthesis of pyranopyridinones.
The following table summarizes a transition-metal-catalyzed approach for a related pyrazolopyridinone system.
| Catalyst | Reactants | Solvent | Temperature (°C) | Product | Yield (%) | Ref |
| FeCl₃ | 4-Nitrobenzaldehyde, Ethyl cyanoacetate, 5-Amino-3-methyl-1-phenylpyrazole | [bmim][BF₄] | 120 | 4-(4-Nitrophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 89 | clockss.org |
| Cu(OAc)₂·H₂O | Isatin, 2-Bromo-6-methylpyridine | Dioxane | 110 | 1-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 83 | nih.gov |
Organocatalytic Methods for Pyrano[3,4-b]pyridine Ring Closure
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, often providing excellent stereocontrol. The closure of the pyran ring fused to a pyridine or other nitrogen heterocycle can be effectively promoted by small organic molecules.
A green, one-pot synthesis of 5H-chromeno[4,3-b]pyridin-5-one derivatives, which possess a similar fused ring system, has been developed using triethylamine (Et₃N) and ammonium acetate (NH₄OAc) as catalysts. researchgate.netresearchgate.net This reaction proceeds via the condensation of 4-chloro-3-formylcoumarin with compounds containing an active methylene group. The use of a simple organic base highlights an environmentally benign and efficient strategy that avoids heavy metal catalysts. researchgate.netresearchgate.net
For the asymmetric synthesis of related dihydropyran-fused heterocycles, cinchona alkaloids have proven to be effective organocatalysts. The enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles is achieved through a tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles. nih.gov This method can be performed as a two, three, or even four-component reaction, yielding products with excellent enantioselectivities (up to >99% ee). nih.gov
Furthermore, various organic catalysts have been explored for the synthesis of pyrano[2,3-d]pyrimidines. These include L-proline, which can act as a Lewis acid organocatalyst, tetrabutylammonium (B224687) bromide (TBAB), and even natural product-derived catalysts like kiwi juice. acs.org
The table below presents examples of organocatalytic methods for synthesizing related fused pyran systems.
| Catalyst | Reactants | Solvent | Conditions | Product Class | Yield (%) | Ref |
| Et₃N, NH₄OAc | 4-Chloro-3-formylcoumarin, Malononitrile (B47326) | EtOH | 60 °C, 2h | 5H-Chromeno[4,3-b]pyridin-5-one derivative | 85 | researchgate.netresearchgate.net |
| Cinchonine | 1-Phenyl-2-pyrazolin-5-one, Benzylidenemalononitrile | Dichloromethane | Room Temp, 12h | Dihydropyrano[2,3-c]pyrazole derivative | 96 (90% ee) | nih.gov |
| L-proline, TFA | Aromatic aldehyde, Urea, 3,4-Dihydro-(2H)-pyran | CH₃CN | Reflux, 85 °C | 4-Aryloctahydropyrano[2,3-d]pyrimidin-2-one | Not specified | acs.org |
Lewis Acid Catalysis in Promoting Cycloaddition Processes
Lewis acid catalysis is a cornerstone of organic synthesis, particularly for promoting cycloaddition reactions that form cyclic and heterocyclic structures. The intramolecular [4+2] cycloaddition (Diels-Alder reaction) is a powerful strategy for constructing the pyranopyridine core with high stereocontrol.
The synthesis of furo/pyrano[3,2-c]tetrahydroquinolines has been achieved via a Lewis acid-catalyzed intramolecular [4+2] cycloaddition of in situ generated aza-ortho-quinone methides (aza-o-QMs). researchgate.net In this process, an aminobenzaldehyde and an alkenol react in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or BF₃·OEt₂. The reaction proceeds smoothly to give the fused pyrano-tetrahydroquinoline derivatives in good yields and with high diastereoselectivity. Screening of various Lewis and Brønsted acids revealed that TMSOTf was highly effective. researchgate.net
Formal [3+3] cycloaddition reactions are also known to be catalyzed by Lewis acids, providing another route to pyran-containing fused rings. rsc.org These reactions demonstrate the versatility of Lewis acids in activating substrates towards cyclization. The choice of catalyst can be critical, with milder Lewis acids sometimes favoring the desired cycloaddition pathway over other potential reactions like Prins cyclization. researchgate.net
The following table details the screening of Lewis acids for the synthesis of a fused pyrano-tetrahydroquinoline system.
| Catalyst (equiv.) | Reactants | Solvent | Conditions | Product | Yield (%) | Diastereomeric Ratio | Ref |
| BF₃·OEt₂ (1.0) | 2-aminobenzaldehyde, cis-homoallyl alcohol | CH₂Cl₂ | Room Temp, 1h | cis-fused furo[3,2-c]THQ | 72 | 85:15 | researchgate.net |
| TfOH (1.0) | 2-aminobenzaldehyde, cis-homoallyl alcohol | CH₂Cl₂ | Room Temp, 1h | cis-fused furo[3,2-c]THQ | 75 | 86:14 | researchgate.net |
| TMSOTf (1.0) | 2-aminobenzaldehyde, cis-homoallyl alcohol | CH₂Cl₂ | Room Temp, 1h | cis-fused furo[3,2-c]THQ | 78 | 86:14 | researchgate.net |
| TMSOTf (0.2) | 2-aminobenzaldehyde, cis-homoallyl alcohol | CH₂Cl₂ | Room Temp, 1h | cis-fused furo[3,2-c]THQ | 85 | 92:8 | researchgate.net |
Regioselective and Stereoselective Synthesis of Pyrano[3,4-b]pyridin-6(8H)-one Derivatives
Achieving control over regioselectivity and stereoselectivity is crucial for synthesizing specific isomers of complex molecules for biological evaluation. Several advanced synthetic strategies have been developed to address this challenge in the context of pyranopyridine scaffolds.
Stereoselective Synthesis: Stereoselectivity is often achieved through catalyst-controlled or substrate-controlled reactions. As mentioned previously, the organocatalytic enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles using cinchona alkaloids provides access to chiral, non-racemic products with high enantiomeric excess. nih.gov
In Lewis acid-catalyzed intramolecular [4+2] cycloadditions, the stereochemical outcome can be profoundly influenced by the geometry of the starting materials. For the synthesis of pyrano[3,2-c]tetrahydroquinolines, using a cis-alkenol dienophile leads preferentially to the cis-fused ring system, while a trans-alkenol dienophile yields the trans-fused product, both with excellent diastereoselectivity. researchgate.net This substrate-controlled approach allows for the predictable synthesis of specific diastereomers. A metal-free, Brønsted acid-mediated ring-expansion of monocyclopropanated furans also offers a stereoselective route to highly functionalized dihydro-2H-pyran derivatives. nih.gov
Regioselective Synthesis: Regioselectivity, or the control of the position of bond formation, is critical when multiple reaction sites are present. In multicomponent reactions for the synthesis of fused pyridines, the choice of reactants and reaction conditions can direct the outcome to a specific constitutional isomer. For example, in the reaction of 3-formyl-4H-chromenes, using carbocyclic 1,3-dicarbonyl compounds can lead to fused pyridine products through a conjugate addition pathway, while heterocyclic 1,3-dicarbonyls under similar conditions yield pyrano[2,3-b]pyrans. rsc.org This demonstrates that subtle changes in substrate can completely switch the regiochemical course of the reaction.
Similarly, the one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones can be controlled. The initial reaction forms a dihydropyridine (B1217469) intermediate, which can then be converted to the final aromatic pyridinone under specific basic conditions (t-BuOK/DMSO), showcasing regiocontrol in the final aromatization step. nih.gov
The following table illustrates the substrate-dependent stereoselectivity in a Lewis acid-catalyzed cycloaddition.
| Dienophile Geometry | Catalyst | Product Fusion | Diastereomeric Ratio | Ref |
| cis-alkenol | TMSOTf | cis-fused | 92:8 | researchgate.net |
| trans-alkenol | TMSOTf | trans-fused | >95:5 | researchgate.net |
Reaction Mechanisms and Chemical Transformations of Pyrano 3,4 B Pyridin 6 8h One
Intramolecular Cyclization Pathways Leading to the Pyrano[3,4-b]pyridine Core
The formation of the pyrano[3,4-b]pyridine core is often achieved through intramolecular cyclization reactions. These reactions are crucial for constructing the fundamental bicyclic structure of the molecule.
One common approach involves the reaction of 2,4-pentanedione with substituted benzaldehydes and ammonium (B1175870) acetate (B1210297). This reaction proceeds via a Knoevenagel condensation to form the pyran ring, which is followed by the closure of the pyridine (B92270) ring through nucleophilic attack and subsequent dehydration. The use of pre-functionalized precursors, such as 3-aminopyran derivatives, allows for regioselective synthesis. Treating these derivatives with α,β-unsaturated carbonyl compounds can induce a [4+2] cycloaddition, leading to the pyrano[3,4-b]pyridine system through intramolecular heterocyclization.
Another strategy involves the cyclization of intermediates derived from 5-aminopyrazoles. When reacted with 1,3-dicarbonyl compounds, 5-aminopyrazoles can form the pyrazolo[3,4-b]pyridine skeleton. mdpi.com The regioselectivity of this reaction is dependent on the electrophilicity of the carbonyl groups in the dicarbonyl compound. mdpi.com For instance, using 1,1,1-trifluoropentane-2,4-dione allows for differentiation between the two carbonyl groups, leading to a specific regioisomer. mdpi.com The more electrophilic carbonyl group, in this case the one attached to the CF3 group, reacts first. mdpi.comnih.gov
The Gould-Jacobs reaction provides another pathway, where 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate. mdpi.com This reaction typically results in a 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine after treatment with reagents like POCl3. mdpi.comnih.gov
| Starting Materials | Key Reaction Type | Intermediate/Product Core | Reference |
|---|---|---|---|
| 2,4-Pentanone, Substituted Benzaldehydes, Ammonium Acetate | Knoevenagel Condensation/Nucleophilic Cyclization | Pyrano[3,4-b]pyridine | |
| 3-Aminopyran derivatives, α,β-Unsaturated Carbonyl Compounds | [4+2] Cycloaddition/Intramolecular Heterocyclization | Pyrano[3,4-b]pyridine | |
| 5-Aminopyrazoles, 1,3-Dicarbonyl Compounds | Condensation/Cyclization | Pyrazolo[3,4-b]pyridine | mdpi.com |
| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
Nucleophilic Addition Reactions and Their Role in Structural Modification
Nucleophilic addition reactions are instrumental in modifying the structure of the pyrano[3,4-b]pyridin-6(8H)-one core. The chlorine atom in derivatives like 2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines or thiols. evitachem.com
In related pyrazolo[3,4-b]pyridine systems, Michael acceptors like α,β-unsaturated ketones react with 5-aminopyrazole. mdpi.com The reaction is believed to initiate with a Michael addition, where the sp2 carbon in the β-position to the amino group acts as the nucleophile. nih.gov This is followed by an attack of the amino group on the carbonyl, leading to the formation of the fused ring system after dehydration and oxidation. nih.gov
Furthermore, v-triazolo[4,5-d]pyrimidines, also known as 8-azapurines, undergo nucleophilic addition with reagents like potassium hydrogen sulphite and barbituric acid to form 7-substituted 6,7-dihydro-derivatives. rsc.org
Reduction Reactions Involving the Carbonyl Functionality
The carbonyl group within the pyranone ring of 5H-pyrano[3,4-b]pyridin-6(8H)-one and its derivatives is a key site for reduction reactions. For instance, the carboxylic acid group in 2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid can be reduced to yield the corresponding alcohol or aldehyde. evitachem.com
In a related system, v-triazolo[4,5-d]pyrimidin-5(4H)-one can be reduced by potassium borohydride (B1222165) to its 6,7-dihydro-derivative. rsc.org These reduction reactions provide a means to introduce new functionalities and alter the electronic properties of the heterocyclic system.
Ring Opening and Recyclization Phenomena in Related Pyrano-Fused Systems
Ring opening and recyclization reactions are significant transformations observed in pyrano-fused systems, often initiated by nucleophilic attack. For example, the reaction of 3-formylchromones with nucleophiles can lead to the opening of the γ-pyrone ring. tandfonline.com This is followed by a recyclization process to form new heterocyclic structures. tandfonline.com
In the synthesis of chromeno[4,3-b]pyridine derivatives, the reaction of chromonylacrylonitrile with malononitrile (B47326) in the presence of piperidine (B6355638) proceeds through a domino process. tandfonline.com This involves a nucleophilic attack at the C-2 position, opening the γ-pyrone ring, followed by nucleophilic addition to the cyano group and a Dimroth rearrangement to yield the final product. tandfonline.com
Similarly, the reaction of 3-formylchromones with acetoacetamide (B46550) results in the formation of pyridine derivatives through a C2/3-FG cyclization, which involves a nucleophilic attack at the C-2 position and subsequent opening of the γ-pyrone ring. tandfonline.com
Mechanistic Elucidation of Cascade and Multi-Component Reactions
Cascade and multi-component reactions (MCRs) offer efficient pathways to complex heterocyclic structures like pyrano[3,4-b]pyridines. Understanding the mechanisms of these reactions is crucial for controlling product formation and optimizing reaction conditions.
Identification of Key Intermediates and Transition States
The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes involves a cascade 6-endo-dig cyclization. nih.gov An intermediate, 3a', has been identified through techniques like TLC-MS, LC-HRMS, and NMR, and it has been shown to convert to the final product under standard conditions, confirming its role in the reaction pathway. nih.gov
In the formation of pyrano[3,2-c]chromen-5-ones through a four-molecule cascade reaction, intermediates such as II and VI have been proposed. nih.govacs.org Experimental verification, including attempts to use a proposed intermediate (VIII) which did not lead to the final product, helped to confirm that VI is the correct intermediate in the reaction sequence. nih.govacs.org
Influence of Reaction Conditions (Solvent, Temperature, Catalysts) on Mechanism and Product Distribution
Reaction conditions play a pivotal role in directing the outcome of these complex reactions. For the synthesis of 5,8-dihydro-6H-pyrano[3,4-b]pyridine, the choice of catalyst and solvent significantly impacts the yield. Lewis acids like Yb(OTf)₃ in aqueous media can enhance the electrophilicity of the aldehyde, leading to higher yields compared to traditional acid catalysts in organic solvents. Protic solvents such as ethanol (B145695) are noted to facilitate proton transfer during the cyclization process.
In one-pot syntheses of pyrano[3,2-c]chromen-5-ones, temperature has been identified as a crucial factor. researchgate.net The synthesis of pyrano[2,3-d]pyrimidinones can be catalyzed by L-proline in aqueous ethanol, highlighting the move towards greener and more efficient synthetic protocols. sid.ir The use of ultrasound irradiation in conjunction with magnetic nanocatalysts has also been shown to be an effective and environmentally friendly method for synthesizing tetrahydrobenzo[b]pyran derivatives. rsc.org Furthermore, the choice of catalyst, such as zirconium tetrachloride versus zirconium(II) chloride, can determine whether a reaction proceeds to form the desired product. nih.gov
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Yb(OTf)₃ | H₂O | 80 | 85 | |
| Piperidine | EtOH | 78 | 72 | |
| HCl (gas) | Toluene | 110 | 65 |
Studies on Reversibility and Equilibrium in Pyrano[3,4-b]pyridine Forming Reactions
The formation of the this compound scaffold often involves a sequence of reactions where reversibility and equilibrium play a crucial role in determining the final product distribution and yield. While specific thermodynamic and kinetic data for the formation of this exact compound are not extensively documented in dedicated studies, the principles governing the key bond-forming steps, such as Michael additions and cyclization reactions, are well-established and provide a framework for understanding its synthesis.
The synthesis of pyranopyridines frequently proceeds through a tandem Michael addition-cyclization pathway. The initial Michael addition of a nucleophile to an appropriate acceptor is a critical step that can be reversible, particularly in the case of hetero-Michael additions involving oxygen or nitrogen nucleophiles. researchgate.netnih.gov The reversibility of the aza-Michael reaction, for instance, has been demonstrated to be significant and can be influenced by reaction conditions, playing a key role in achieving selectivity. raco.cat This reversibility allows for the dissociation of the Michael adduct, which can then either revert to the starting materials or proceed through a subsequent, often irreversible, cyclization step to form the stable heterocyclic ring.
The position of the equilibrium in these reactions is dictated by the relative thermodynamic stabilities of the reactants, intermediates, and products. rsc.org Computational studies on related heterocyclic systems, such as pyrazolopyridines, have been used to compare the stability of different potential isomers and thus predict the thermodynamically favored product. rsc.org Similar theoretical approaches can be applied to the pyrano[3,4-b]pyridine system to understand the energy landscape of the reaction.
The reaction conditions, including temperature, solvent, and the nature of the catalyst, can be manipulated to shift the equilibrium and favor the formation of the desired pyranopyridine product. Higher temperatures generally favor the thermodynamically more stable product by providing enough energy to overcome the activation barriers of reversible steps, allowing the reaction to reach equilibrium. raco.cat Conversely, at lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest, which may not be the most stable one.
The table below summarizes the general influence of various reaction parameters on the equilibrium and reversibility of reactions forming pyranopyridine systems.
| Parameter | Influence on Reversibility and Equilibrium |
| Temperature | Higher temperatures can increase the rate of the reverse reaction, allowing the system to reach thermodynamic equilibrium. Lower temperatures may favor the kinetic product. |
| Catalyst | The choice of acid or base catalyst can influence the rate of both the forward and reverse reactions, affecting the position of the equilibrium. |
| Solvent | The polarity and protic/aprotic nature of the solvent can stabilize or destabilize reactants, intermediates, and transition states differently, thereby shifting the equilibrium. |
| Reactant Structure | The electronic and steric properties of the substituents on the starting materials can significantly impact the stability of the Michael adduct and the final cyclized product, thus influencing the equilibrium. |
| Removal of Byproducts | The removal of a small molecule byproduct, such as water or an alcohol, during the cyclization step can drive the reaction forward and prevent the reverse reaction, in accordance with Le Chatelier's principle. |
Advanced Spectroscopic Characterization in the Study of Pyrano 3,4 B Pyridin 6 8h One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the pyrano[3,4-b]pyridin-6(8H)-one framework, NMR is crucial for confirming the fusion of the pyranone and pyridine (B92270) rings and for determining the position of any substituents.
¹H NMR spectroscopy maps the chemical environment of protons in a molecule. The chemical shift (δ) of a proton signal indicates its degree of electronic shielding, while the signal's multiplicity (singlet, doublet, etc.) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.
In a typical ¹H NMR spectrum of the 5H-pyrano[3,4-b]pyridin-6(8H)-one core, specific proton signals are expected:
Aromatic Protons: The protons on the pyridine ring typically appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact shifts and coupling patterns depend on the substitution pattern.
Aliphatic Protons: The methylene (B1212753) protons of the pyranone ring (at C5 and C8) are expected to appear in the upfield region. The protons of the -O-CH₂- group (C5) would likely resonate at a different chemical shift than the -C-CH₂-N- group (C8) due to the influence of the adjacent oxygen and nitrogen atoms. For instance, in related pyrazolo[3,4-b]pyridine structures, methylene groups adjacent to ester functionalities have been observed around δ 4.47 ppm. biorxiv.org
Studies on related heterocyclic systems, such as pyrano[2,3-d:6,5-d']dipyrimidines, have shown exchangeable signals for NH and OH protons appearing as far downfield as δ 11.23-11.27 ppm, which helps in identifying such functional groups if present on the core structure. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Pyrano[3,4-b]pyridin-6(8H)-one Derivatives This table presents expected values based on data from analogous heterocyclic systems.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Example) |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | Doublet, Multiplet |
| O-CH₂ (C5-H) | ~4.0 - 5.0 | Triplet / Multiplet |
| C-CH₂ (C8-H) | ~2.5 - 3.5 | Triplet / Multiplet |
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically produces a distinct signal, offering a direct count of non-equivalent carbons. The chemical shift of each signal provides information about the carbon's hybridization and electronic environment.
For the this compound skeleton, key signals include:
Carbonyl Carbon (C6): The lactone carbonyl carbon is highly deshielded and is expected to resonate significantly downfield, typically in the range of δ 160–170 ppm. In related pyrano[3,2-c]quinoline-2,5(6H)-diones, carbonyl carbons have been assigned to signals at δ 163.8 and 168.4 ppm. nih.gov
Aromatic and Olefinic Carbons: Carbons of the pyridine ring and the C4a-C8a double bond will appear in the δ 100–160 ppm region.
Aliphatic Carbons: The sp³-hybridized methylene carbons (C5 and C8) will be found in the upfield region of the spectrum, generally between δ 20–70 ppm. For example, in a related pyrano[3,2-c]quinoline derivative, CH₂ and CH₃ carbons were assigned to signals at δ 36.6 and 12.7 ppm, respectively. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Core This table presents expected values based on data from analogous heterocyclic systems.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C6) | 160 - 170 |
| Aromatic/Olefinic C (Pyridine, C4a, C8a) | 100 - 160 |
| O-C H₂ (C5) | 60 - 70 |
While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal correlations between them, allowing for the definitive assembly of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to establish the connectivity between the C5 and C8 methylene protons (if they are coupled) and to trace the proton network within the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyranopyridinone framework.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the entire molecular skeleton. For example, an HMBC experiment on this compound would be expected to show a correlation from the C5 protons to the C6 carbonyl carbon, confirming the lactone structure. Such experiments have been vital in confirming the structure of complex fused systems like pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one. mdpi.com
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. In a study of an amino acid-coumarin hybrid, NOESY (a 2D NOE technique) was used to determine the spatial orientation of substituents relative to the coumarin (B35378) core. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
For this compound, the most characteristic absorption bands would be:
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the lactone (cyclic ester) carbonyl group. This band is typically found in the range of 1720–1780 cm⁻¹. In related pyrano[3,2-c]quinoline systems, the α-pyrone carbonyl stretch was observed at 1720 cm⁻¹. nih.gov
C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring are expected in the 1500–1650 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O single bond within the lactone ring would appear in the fingerprint region, typically around 1050–1250 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected values based on data from analogous heterocyclic systems.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Lactone C=O | Stretch | 1720 - 1780 | Strong, Sharp |
| Pyridine C=N/C=C | Stretch | 1500 - 1650 | Medium to Strong |
| Lactone C-O | Stretch | 1050 - 1250 | Medium to Strong |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. The fused ring system of this compound, containing the pyridine ring and the α,β-unsaturated lactone, constitutes a conjugated system that is expected to absorb UV radiation. Analysis of related pyranopyrazole derivatives showed absorption maxima that were used for characterization. researchgate.net The specific λ_max values would be sensitive to the substitution pattern on the heterocyclic core and the solvent used for the analysis.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its molecular formula, often through high-resolution mass spectrometry (HRMS). mdpi.com For this compound (C₈H₇NO₂), the expected molecular weight is approximately 149.15 g/mol .
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. Based on the analysis of related pyranone-containing heterocycles, a common fragmentation pathway for this compound would likely involve the initial loss of a neutral carbon monoxide (CO) molecule from the lactone ring. researchgate.net This would result in a prominent fragment ion with an m/z value corresponding to [M - 28]⁺. Subsequent fragmentations would involve the breakdown of the remaining heterocyclic structure. The mass spectrum of a related pyrano[3,2-c]quinoline derivative confirmed its structure by showing a parent ion peak at m/z 356, which matched its molecular weight. nih.gov
X-ray Crystallography for Precise Solid-State Structural Determination
In the context of pyranopyridine systems, X-ray crystallography has been instrumental in confirming structures, establishing stereochemistry, and understanding the non-covalent interactions that govern their crystal packing. Although data for the specific title compound is elusive, studies on analogous structures provide a solid foundation for understanding its likely solid-state characteristics.
The precise measurement of bond lengths, bond angles, and dihedral angles through X-ray crystallography is fundamental to describing the molecular structure of pyranopyridine derivatives. This data reveals the nature of the chemical bonds (single, double, or partial double bond character) and the strain within the ring systems.
For a representative understanding, we can consider the crystallographic data of a related compound, 7,8-Dihydropyrano[4,3-b]pyridin-5-one. While the fusion of the pyran and pyridine rings is different from the title compound, the fundamental structural components are similar.
Interactive Table: Representative Bond Lengths in a Dihydropyranopyridinone Structure
| Atom 1 | Atom 2 | Bond Length (Å) |
| C2 | N1 | 1.345 |
| C6 | N1 | 1.358 |
| C2 | C3 | 1.379 |
| C3 | C4 | 1.385 |
| C4 | C4a | 1.389 |
| C4a | C8a | 1.401 |
| C5 | O | 1.215 |
| C5 | C6 | 1.468 |
| C6 | C7 | 1.502 |
| C7 | C8 | 1.513 |
| C8 | O1 | 1.452 |
| O1 | C8a | 1.372 |
Note: The data presented is hypothetical and representative of typical bond lengths in such heterocyclic systems and does not correspond to a specific published crystal structure of 7,8-Dihydropyrano[4,3-b]pyridin-5-one.
Interactive Table: Representative Bond Angles in a Dihydropyranopyridinone Structure
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6 | N1 | C2 | 117.5 |
| C3 | C2 | N1 | 123.8 |
| C4 | C3 | C2 | 118.9 |
| C4a | C4 | C3 | 119.5 |
| C8a | C4a | C4 | 118.3 |
| N1 | C6 | C5 | 115.2 |
| N1 | C6 | C7 | 119.8 |
| O | C5 | C6 | 121.3 |
| C8 | C7 | C6 | 110.1 |
| O1 | C8 | C7 | 109.8 |
| C8a | O1 | C8 | 115.7 |
| C4a | C8a | O1 | 123.1 |
Note: The data presented is hypothetical and representative of typical bond angles in such heterocyclic systems and does not correspond to a specific published crystal structure of 7,8-Dihydropyrano[4,3-b]pyridin-5-one.
Dihedral angles are crucial for defining the three-dimensional shape of the molecule, particularly the conformation of the non-aromatic dihydropyran ring. For instance, the dihedral angles within the dihydropyran ring would indicate whether it adopts a chair, boat, or twist-boat conformation.
X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state. For pyranopyridinone systems, this includes determining the planarity of the pyridine ring and the conformation of the fused pyranone ring. In the case of this compound, the dihydropyranone ring is expected to be non-planar. The exact conformation, likely a distorted chair or boat, would be determined by the dihedral angles obtained from crystallographic data.
Furthermore, X-ray analysis reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These interactions can include:
Hydrogen Bonding: The presence of a lactone carbonyl group (C=O) and a pyridine nitrogen atom allows for the formation of hydrogen bonds with suitable donor groups, such as solvent molecules or other functional groups within the molecule itself if present. For example, C-H···O and C-H···N interactions are commonly observed.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with neighboring molecules. The geometry of these interactions (e.g., face-to-face or offset) is determined from the crystal structure and provides insight into the electronic and steric factors governing molecular packing.
Understanding these intermolecular forces is critical as they can influence physical properties such as melting point, solubility, and crystal morphology. While specific details for the title compound are unavailable, the principles of molecular conformation and intermolecular interactions derived from related structures provide a valuable framework for predicting its solid-state behavior.
Computational and Theoretical Investigations of Pyrano 3,4 B Pyridin 6 8h One
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules with high accuracy. Through DFT calculations, researchers can determine the optimal three-dimensional arrangement of atoms and analyze the distribution of electrons, which together govern the molecule's stability and reactivity.
The first step in the computational analysis of 5H-pyrano[3,4-b]pyridin-6(8H)-one involves the optimization of its molecular geometry. This process computationally determines the most stable arrangement of its atoms in space, corresponding to the lowest energy state. The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Conformational analysis is also crucial, particularly for flexible molecules. While the fused ring system of this compound imparts significant rigidity, the dihydropyranone ring can adopt different conformations, such as boat or chair forms. DFT calculations help identify the most stable conformer and the energy barriers between different conformations, which can influence how the molecule interacts with biological receptors.
Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical) Note: As specific experimental or published computational data for this exact molecule is not available, this table represents a hypothetical output from a standard DFT calculation for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | 1.39 Å |
| C4-N5 | 1.34 Å | |
| C6=O7 | 1.22 Å | |
| C8-O1 | 1.43 Å | |
| Bond Angle | C2-N1-C9 | 117.5° |
| C4-C9-C8 | 121.0° | |
| O1-C8-C8a | 110.5° |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, DFT calculations can map the spatial distribution of these orbitals. The location of the HOMO indicates the likely sites for electrophilic attack, while the LUMO's location points to sites susceptible to nucleophilic attack. This analysis reveals that the electron density of the HOMO is often localized on the pyridine (B92270) ring, whereas the LUMO is typically distributed over the pyranone moiety, particularly the carbonyl group.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This data is hypothetical and for illustrative purposes.
| Orbital | Energy (eV) | Spatial Characteristics |
|---|---|---|
| HOMO | -6.54 eV | Primarily localized on the pyridine ring and nitrogen atom. |
| LUMO | -1.23 eV | Concentrated on the pyranone ring, especially the C=O bond. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.
In the case of this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the pyridine nitrogen, identifying them as key sites for interactions with electrophiles or hydrogen bond donors. Positive potential regions would be expected around the hydrogen atoms, particularly the N-H proton of the pyridine ring if protonated.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target.
Molecular docking simulations place this compound into the binding site of a target protein (such as an enzyme or receptor) to predict its binding mode and affinity. The simulation software calculates a "docking score," often expressed in kcal/mol, which estimates the binding free energy. A more negative score indicates a stronger, more stable interaction.
Studies on related pyranopyridine structures have shown their potential to bind to various kinases and other enzymes implicated in diseases like cancer. For this compound, docking studies would explore its potential to fit within the active sites of such targets, identifying the most favorable binding pose based on steric and electronic complementarity.
Table 3: Hypothetical Molecular Docking Results for this compound with Epidermal Growth Factor Receptor (EGFR) Note: This data is for illustrative purposes and does not represent published findings.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Interactions |
|---|---|---|---|
| EGFR Kinase Domain | 1M17 | -8.2 | Hydrogen bond with Met793, Pi-cation interaction with Lys745. |
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the protein. This includes identifying the key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or electrostatic interactions with this compound.
For instance, the carbonyl oxygen of the pyranone ring and the pyridine nitrogen are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or the backbone amides of the protein. The fused aromatic system can engage in pi-pi stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. Identifying these key interactions is crucial for understanding the mechanism of action and for designing more potent and selective derivatives.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Pyrano[3,4-b]pyridin-6(8H)-one in Biological Systems
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique has become a standard tool for investigating biomolecules, providing a dynamic dimension to static structural data and aiding in the understanding of complex biochemical processes. nih.govnih.gov For a compound like this compound, MD simulations can predict its behavior and stability within a biological environment, such as the binding pocket of a protein.
The primary goal of MD simulations in this context is to observe the conformational changes of the ligand and its target protein, the stability of their interactions, and the influence of the surrounding solvent. By simulating these interactions, researchers can understand how the compound might behave in vivo. For instance, simulations performed on the related pyrrolo[3,4-b]pyridin-5-one core have been used to study its interactions with protein targets like serine/threonine kinase 1 (AKT1). mdpi.com These studies reveal how the ligand settles into the binding site and which interactions are most critical for stable binding.
The simulation process involves:
System Setup: Building a model of the biological system, including the protein target, the pyranopyridinone ligand, water molecules, and ions to mimic physiological conditions.
Energy Minimization: Optimizing the initial geometry of the system to remove steric clashes or unfavorable contacts.
Equilibration: Gradually warming the system to a target temperature and adjusting the pressure to achieve a stable state.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the trajectory of all atoms. researchgate.net
Analysis of the MD trajectory provides critical data on the stability of the ligand-protein complex.
Table 1: Key Parameters Analyzed in MD Simulations
| Parameter | Description | Significance in Biological Systems |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein's or ligand's backbone atoms from a reference structure over time. | Indicates the structural stability of the ligand in the binding pocket and whether the protein undergoes significant conformational changes upon binding. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein that may be important for ligand binding and function. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein. | Determines the key hydrogen bond interactions that contribute to the binding affinity and specificity of the compound. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. | Provides a quantitative measure of binding affinity, helping to rank potential drug candidates. |
While specific MD simulation data for this compound is not extensively published, the methodology remains a vital tool for assessing its potential as a biologically active agent.
Quantum Polarized Ligand Docking (QPLD) Approaches
Molecular docking is an in silico technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com Quantum Polarized Ligand Docking (QPLD) is an advanced form of this method that enhances accuracy by incorporating quantum mechanical calculations to treat ligand atomic charges. This approach provides a more realistic representation of the electronic distribution and allows the ligand to respond to the protein's electrostatic field, a phenomenon known as polarization. researchgate.net
The QPLD workflow typically involves:
Initial Docking: A standard docking program is used to generate multiple possible binding poses for the ligand within the protein's active site.
Quantum Mechanical Charge Calculation: The ligand's partial atomic charges are recalculated using quantum mechanics for each of the initial poses, now influenced by the protein environment.
Redocking: The ligand is redocked using these new, polarized charges, resulting in a more accurate prediction of the binding mode and score. researchgate.net
This method is particularly useful for systems where electrostatic interactions and polarization play a significant role in binding. A study on imidazole series as dual AT1 and ETA receptor antagonists utilized a combination of QPLD and MM/GBSA free-energy calculations to reveal their binding modes and the structural basis of their inhibitory activity. researchgate.net
For the pyranopyridinone scaffold, docking studies on related structures have been crucial. For example, molecular docking of pyrrolo[3,4-b]pyridin-5-ones against αβ-tubulin helped to identify key hydrophobic interactions necessary for binding. mdpi.comnih.gov Similarly, docking studies of these compounds against serine/threonine kinase 1 (AKT1) and Orexetine type 2 receptor (Ox2R) revealed moderate to strong binding energies that correlated well with in vitro results. mdpi.com Applying QPLD to this compound would provide a more refined understanding of its potential interactions with various biological targets.
Table 2: Comparison of Docking Approaches
| Feature | Standard Docking | Quantum Polarized Ligand Docking (QPLD) |
|---|---|---|
| Ligand Charges | Uses fixed, pre-calculated charges (e.g., from force fields). | Recalculates ligand charges using quantum mechanics in the context of the protein's binding site. |
| Polarization Effect | Neglects the electronic polarization of the ligand by the protein environment. | Explicitly includes the induced polarization of the ligand. |
| Accuracy | Generally good for initial screening and pose prediction. | Higher accuracy in scoring and ranking, especially when charge transfer and electrostatics are critical. researchgate.net |
| Computational Cost | Relatively low, suitable for high-throughput screening. | Significantly higher due to the integrated quantum mechanical calculations. |
In Silico Prediction of Reactivity Indices and Global Reactivity Descriptors
The chemical reactivity of a molecule can be predicted using computational methods based on Density Functional Theory (DFT). nih.gov These methods are used to calculate various electronic properties, known as global reactivity descriptors, which help in understanding the molecule's stability and reaction tendencies. nih.govnih.gov These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. nih.gov
Table 3: Key Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Theoretical Studies of Spectroscopic Properties (e.g., Simulated NMR and IR Spectra)
Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. DFT calculations can accurately simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are fundamental for the structural elucidation of newly synthesized compounds. nih.gov The process involves optimizing the molecule's geometry and then calculating its vibrational frequencies (for IR spectra) and nuclear magnetic shielding tensors (for NMR spectra). mdpi.com
These theoretical spectra serve several purposes:
Structural Confirmation: Comparing the simulated spectrum of a proposed structure with the experimental spectrum helps to confirm its identity. nih.govtandfonline.com
Spectral Assignment: Theoretical calculations can assist in assigning specific peaks in an experimental spectrum to the corresponding atoms or functional groups.
Understanding Structural Effects: Simulations can show how changes in molecular conformation or substitution affect the spectroscopic properties.
For this compound, DFT calculations would predict the characteristic vibrational frequencies for its functional groups, such as the C=O (lactone) and C-O-C (ether) stretches in the IR spectrum. Similarly, it would predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical fingerprint of the molecule. mdpi.com
Table 4: Predicted Spectroscopic Features for this compound
| Spectroscopy Type | Key Functional Group / Atom Type | Expected Theoretical Value Range |
|---|---|---|
| IR Spectroscopy | C=O (Lactone carbonyl) stretch | ~1730-1750 cm⁻¹ |
| C-N (Pyridine ring) stretch | ~1550-1620 cm⁻¹ | |
| C-O (Ether) stretch | ~1050-1250 cm⁻¹ | |
| ¹H NMR Spectroscopy | Pyridine ring protons | ~7.0-8.5 ppm |
| -CH₂- (Position 8) protons | ~4.0-4.5 ppm (adjacent to oxygen) | |
| -CH- (Position 5) proton | ~5.0-5.5 ppm (or could be a CH₂ at position 5) | |
| ¹³C NMR Spectroscopy | C=O (Lactone carbonyl) carbon | ~165-175 ppm |
| Pyridine ring carbons | ~120-150 ppm |
These predicted values, obtained from DFT calculations using appropriate basis sets like 6-31G(d,p), provide a powerful reference for chemists working on the synthesis and characterization of this compound. nih.gov
Investigation of Optoelectronic Properties for Material Science Applications
Heterocyclic compounds with extended π-conjugated systems are of significant interest in material science for their potential use in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. researchgate.net The pyranopyridinone core, containing both electron-rich and electron-deficient moieties, suggests it may possess interesting electronic properties. The interest in related pyrrolo[3,4-b]pyridin-5-ones for optics is due to their high π-conjugation. mdpi.com
Computational studies, again primarily using DFT and time-dependent DFT (TD-DFT), are employed to predict the optoelectronic properties of such materials. These calculations can determine key parameters that govern a material's performance in a device.
Key optoelectronic properties investigated include:
HOMO and LUMO Energy Levels: These frontier orbitals are crucial for determining the material's charge injection and transport properties, as well as its optical band gap. researchgate.net
Optical Absorption Spectrum: TD-DFT can simulate the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net
Exciton Binding Energy: This is the energy required to separate an electron-hole pair and is a critical factor in the efficiency of photovoltaic devices.
Reorganization Energy: This parameter relates to the charge mobility of the material, indicating how easily charges can move through it.
Experimental studies on related compounds, such as spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivatives, have involved preparing thin films and carrying out optical absorbance, transmittance, and reflectance measurements to determine electronic transition energies and optical gaps. researchgate.net Such experimental work, guided by theoretical predictions, is essential for developing new materials for material science applications.
Table 5: Important Optoelectronic Parameters for Material Science
| Parameter | Significance | Computational Method |
|---|---|---|
| Optical Band Gap (Eg) | Determines the range of light absorption and the color of emitted light. A lower band gap is desirable for solar cells. | Calculated from the HOMO-LUMO gap or from simulated absorption spectra. researchgate.net |
| Open-Circuit Voltage (VOC) | In solar cells, this is related to the energy difference between the HOMO of the donor material and the LUMO of the acceptor. researchgate.net | Estimated from the calculated HOMO/LUMO energies of the materials involved. |
| Charge Carrier Mobility | The speed at which electrons and holes move through the material, affecting device efficiency. | Predicted by calculating the reorganization energy. |
| Absorption Coefficient | Measures how strongly a material absorbs light at a given wavelength. | Derived from simulated UV-Vis spectra using TD-DFT. |
By investigating these properties for this compound, researchers can assess its suitability for various applications in organic electronics.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolo[3,4-b]pyridin-5-one |
| Imidazole |
| Pyridine |
| Spiro[indoline-3,4'-pyrano[2,3-b]pyridine] |
Exploration of Biological Activity Mechanisms of Pyrano 3,4 B Pyridin 6 8h One Derivatives
Enzyme Inhibition Studies and Mechanistic Elucidation
Derivatives of the pyranopyridine scaffold have demonstrated significant capabilities as enzyme inhibitors, targeting key players in cellular signaling and regulation.
Derivatives of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine have been identified as potential modulators of critical cell signaling pathways. For instance, some of these compounds have been shown to inhibit IKK-ε and TBK1, which are essential kinases in the activation of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways. The NF-kB pathway is a crucial regulator of immune responses, inflammation, and cell survival.
In a related discovery, a high-throughput screening campaign identified a pyrido[3,4-b]pyrazine (B183377) scaffold, structurally similar to pyranopyridines, as a novel chemotype for inhibiting salt-inducible kinases (SIKs). acs.org Further optimization led to the development of potent dual inhibitors of SIK2 and SIK3, which are involved in modulating pro-inflammatory and immunoregulatory pathways. acs.org
The ability of pyridine-fused heterocycles to act as kinase inhibitors is a well-established principle in medicinal chemistry, largely due to their nature as bioisosteres of the adenine (B156593) ring of ATP, which allows them to bind to the hinge region of kinase active sites. nih.gov Insights from structurally related pyrazolo- and pyrrolo-pyridines provide a framework for understanding the potential kinase-modulating activities of pyranopyridines.
Pyrazolo[3,4-d]pyrimidines : This scaffold is considered privileged for developing kinase inhibitors. nih.gov Modifications at various positions on the pyrimidine (B1678525) ring have been used to modulate selectivity for specific or multiple oncogenic targets. nih.gov For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), showing potential as anticancer agents. nih.gov
Pyrrolo[2,3-b]pyridines : These derivatives have been developed as novel immunomodulators that target Janus kinase 3 (JAK3). nih.gov The introduction of specific functional groups, such as a carbamoyl (B1232498) group and a cyclohexylamino group, to the pyrrolopyridine ring significantly increased JAK3 inhibitory activity. nih.gov Ruxolitinib, a JAK1/JAK2 inhibitor, incorporates a pyrrolo[2,3-d]pyrimidine scaffold linked to a pyrazole (B372694) ring. mdpi.com
Pyrrolo[3,2-c]pyridines : A series of these derivatives were tested for their inhibitory effect against FMS kinase (also known as CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov Specific diarylamide and diarylurea analogues possessing this scaffold were identified as potent and selective FMS kinase inhibitors. nih.gov
Pyrrolo[3,2-g]quinolin-2(3H)-ones : In a search for tyrosine kinase inhibitors, derivatives of 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one were designed and synthesized, leading to the identification of a potent and selective Raf kinase inhibitor. rsc.org
Table 1: Kinase Inhibition by Pyridine-Fused Heterocycles
| Compound Class | Kinase Target | Reported Activity/Significance | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2/TRKA | Identified as dual inhibitors with potent anticancer activity. | nih.gov |
| Pyrrolo[2,3-b]pyridine derivatives | JAK3 | Act as immunomodulators by targeting JAK3. | nih.gov |
| Pyrrolo[3,2-c]pyridine derivatives | FMS Kinase (CSF-1R) | Potent and selective inhibition observed. | nih.gov |
| Pyrido[3,4-b]pyrazine derivatives | SIK2/SIK3 | Potent dual inhibition, modulating inflammatory pathways. | acs.org |
| Pyrrolo[3,2-g]quinolin-2(3H)-one derivatives | Raf Kinase | Identified as potent and selective inhibitors. | rsc.org |
Telomerase is a ribonucleoprotein enzyme that is essential for maintaining telomere length and is reactivated in the majority of human cancers, providing a mechanism for unlimited proliferation. nih.gov Inhibition of this enzyme is a promising strategy for cancer therapy. nih.gov Pyridine-based compounds have been developed as telomerase inhibitors. google.com The general mechanism for non-nucleosidic telomerase inhibitors involves binding to the enzyme, which leads to a progressive shortening of telomeres with each cell division. This eventually results in a cessation of uncontrolled proliferation and can induce senescence or cell death. nih.gov
Oligonucleotides like 2′-O-methyl-RNA have been shown to be potent inhibitors by targeting the RNA template of telomerase. nih.gov While the specific mechanism for pyranopyridinone derivatives as telomerase inhibitors is less defined in the provided context, the action of other small molecule inhibitors suggests a non-competitive binding mode that disrupts the enzyme's function without directly interacting with the active site for nucleotide incorporation. nih.gov
Antimicrobial Activity Mechanisms
Derivatives of pyranopyridines and related heterocyclic systems have shown considerable promise as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.
The pyranopyridine scaffold and its isosteres are featured in compounds with significant antibacterial properties.
Pyrano[2,3-b]Pyridine Derivatives : Newly synthesized fused pyrano[2,3-b]pyridine derivatives were evaluated for their antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. ekb.eg All tested compounds showed effective to moderate action, with one compound being particularly potent against Staphylococcus aureus, exhibiting an impact of up to 90%. ekb.eg
Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines : In a study of new amino derivatives of this complex heterocyclic system, several compounds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacilli strains. nih.govresearchgate.net Docking studies predicted that these compounds could be inhibitors of DnaG, a bacterial primase essential for DNA replication. nih.govresearchgate.net
Pyranopyrimidinone Derivatives : A series of pyrano[2,3-d]pyrimidinone derivatives were synthesized and screened for antibacterial activity. researchgate.net One compound, 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-dione, displayed excellent activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative), with minimum inhibitory concentrations (MICs) ranging from 3.91 to 7.81 μg/mL. researchgate.net This compound was also more potent than the antibiotic levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA). researchgate.net
Related Heterocycles : Pyrazolo[3,4-d]pyrimidine derivatives, known for their kinase inhibitory effects, have also been screened for antibacterial activity against S. aureus and E. coli, showing significant, dose-dependent growth inhibition. nih.gov Some pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, proving more effective than ciprofloxacin (B1669076) against several Gram-negative strains. nih.gov Alkyl pyridinol compounds, meanwhile, show selective bactericidal activity against Gram-positive bacteria by causing disruption and deformation of the cell membrane. mdpi.com
Table 2: Antibacterial Activity of Pyranopyridine and Related Derivatives
| Compound Class | Gram-Positive Target(s) | Gram-Negative Target(s) | Proposed/Observed Mechanism | Reference |
|---|---|---|---|---|
| Pyrano[2,3-b]Pyridines | Staphylococcus aureus | Pseudomonas aeruginosa | General antimicrobial action. | ekb.eg |
| Pyrano-pyrido-thieno-pyrimidines | Various bacilli | Various bacilli | Predicted DnaG inhibition. | nih.govresearchgate.net |
| Pyrano[2,3-d]pyrimidinones | S. aureus, B. subtilis, MRSA | Escherichia coli | Potent growth inhibition. | researchgate.net |
| Pyrazolo[3,4-d]pyrimidines | S. aureus | E. coli | Bacteriostatic activity, possible kinase inhibition. | nih.gov |
| Alkyl Pyridinols | S. aureus (incl. MRSA) | Not specified as primary target | Disruption of cell membrane. | mdpi.com |
The structural versatility of pyranopyridine-related compounds also extends to antifungal activity.
Pyrano[2,3-b]Pyridine Derivatives : These compounds were evaluated against the filamentous fungus Aspergillus fumigatus and the unicellular fungus Candida albicans, demonstrating effective to moderate action. ekb.eg The activity is attributed to the combination of the pyran, isatin, and pyridine (B92270) moieties within the molecular structure. ekb.eg
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : A series of novel derivatives were synthesized and found to have potent antifungal activity. nih.gov One chiral compound, 8Vc, showed significant efficacy against the plant pathogenic fungi Valsa mali and Physalospora piricola. nih.gov Mechanistic studies indicated that its primary mode of action involves altering the morphology of the fungal mycelia and increasing the permeability of the cell membrane. nih.gov
Thieno[2,3-d]pyrimidin-4-one Derivatives : Several compounds from this class exhibited excellent antifungal activity against a panel of eight fungal species, in some cases being 10-15 times more potent than the reference drugs ketoconazole (B1673606) or bifonazole. nih.gov Molecular docking studies predicted that the antifungal activity of the most potent compounds is related to the inhibition of the CYP51 lanosterol (B1674476) demethylase enzyme, a critical component in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity. nih.gov
Table 3: Antifungal Activity of Pyranopyridine and Related Derivatives
| Compound Class | Fungal Target(s) | Proposed/Observed Mechanism of Action | Reference |
|---|---|---|---|
| Pyrano[2,3-b]Pyridines | Aspergillus fumigatus, Candida albicans | General antifungal action. | ekb.eg |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Valsa mali, Physalospora piricola | Alters mycelial morphology, increases cell membrane permeability. | nih.gov |
| Thieno[2,3-d]pyrimidin-4-ones | Various species | Predicted inhibition of CYP51 lanosterol demethylase. | nih.gov |
Antiproliferative and Antitumor Mechanisms (in in vitro Cell Models)
Pyrano[3,4-b]pyridin-6(8H)-one derivatives have emerged as a promising class of compounds with significant antiproliferative and antitumor properties. Their mechanisms of action are multifaceted, primarily involving direct cytotoxic effects on cancer cells and the induction of programmed cell death pathways.
Cytotoxic Effects on Cancer Cell Lines
Derivatives of the pyranopyridine scaffold have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. These compounds inhibit the growth and proliferation of cancer cells in a manner that is dependent on both dose and time. nih.gov
For instance, a series of novel pyrano[3,2-c]pyridine derivatives were synthesized and evaluated for their antitumor activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. One particular formimidate derivative exhibited significant cytotoxic activity against all tested cell lines, with IC50 values of 5.2 ± 0.1 µM, 3.4 ± 0.3 µM, and 1.4 ± 0.6 µM for HCT-116, HepG-2, and MCF-7 respectively, which were comparable to the reference drug doxorubicin. ekb.eg
Similarly, another study on pyrano[3,2-c]pyridine derivatives investigated their effects on the MCF-7 breast cancer cell line. The tested compounds showed a dose- and time-dependent inhibition of cell growth. The IC50 values for four different derivatives after 24 hours of exposure were determined to be 100±5.0, 180±6.0, 60±4.0, and 140±5.0 μM. nih.gov
Furthermore, a study focusing on 5-oxo-dihydropyranopyran derivatives revealed potent anti-proliferative effects against SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov Specifically, derivatives with 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutions were the most effective. nih.gov Their IC50 values against SW-480 cells were 34.6, 35.9, and 38.6 μM, respectively, and against MCF-7 cells were 42.6, 34.2, and 26.6 μM, respectively. nih.gov
The broad-spectrum antiproliferative activity of these compounds is also evident in studies on pyrazolo[3,4-b]pyridine derivatives, which have shown efficacy against lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cell lines. scirp.org One derivative, in particular, demonstrated remarkable cytotoxicity against all tested cancer cell lines, with the highest activity observed against A549 cells. nih.gov
These findings underscore the potential of pyrano[3,4-b]pyridin-6(8H)-one and its related structures as a foundational scaffold for the development of novel anticancer agents. The consistent cytotoxic effects across multiple cancer cell types highlight the broad applicability of this chemical class.
Table 1: Cytotoxic Activity of Pyrano[3,4-b]pyridin-6(8H)-one Derivatives in Cancer Cell Lines
| Derivative Class | Cell Line(s) | Key Findings | Reference(s) |
| Pyrano[3,2-c]pyridines | MCF-7 (Breast) | Dose- and time-dependent inhibition of growth. IC50 values ranged from 60 to 180 µM. | nih.gov |
| Formimidate Pyrano[3,2-c]pyridine | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast) | Significant cytotoxicity with IC50 values comparable to doxorubicin. | ekb.eg |
| 5-Oxo-dihydropyranopyrans | SW-480 (Colon), MCF-7 (Breast) | Potent antiproliferative activity, with IC50 values as low as 26.6 µM. | nih.gov |
| Pyrazolo[3,4-b]pyridines | A-549 (Lung), HCT-116 (Colon), HEPG2 (Liver) | Remarkable cytotoxicity, particularly against lung cancer cells. | scirp.orgnih.gov |
Cell Cycle Arrest and Apoptosis Induction Pathways
Beyond direct cytotoxicity, pyrano[3,4-b]pyridin-6(8H)-one derivatives exert their antitumor effects by interfering with the cell cycle and promoting apoptosis, or programmed cell death.
Studies on pyrazolo[3,4-b]pyridine derivatives have shown their ability to induce cell cycle arrest at the SubG1 and G2/M phases. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For example, treatment of A549 lung cancer cells with a pyrazolo[3,4-d]pyridazine derivative led to a significant increase in the SubG1 population, indicative of apoptosis. nih.gov
The induction of apoptosis is a key mechanism for many anticancer drugs. In the case of pyranopyridine derivatives, apoptosis is triggered through various pathways. One study demonstrated that a potent pyrano[3,2-c]pyridine derivative induced apoptosis in MCF-7 cells, as evidenced by an increase in the sub-G1 cell population and the exposure of phosphatidylserine (B164497) on the outer cell membrane. nih.gov Another investigation into a pyrazolo[3,4-d]pyridazine derivative revealed that it disrupts the balance of Bcl-2 and Bax proteins, key regulators of the intrinsic mitochondrial apoptosis pathway. nih.gov This disruption leads to the activation of caspases, the executioners of apoptosis.
Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. nih.govnih.gov CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. nih.govnih.gov Docking studies have suggested that these compounds fit well into the active sites of CDK2 and CDK9, providing a molecular basis for their inhibitory activity. nih.govnih.gov
The induction of apoptosis by these compounds is often confirmed through various assays, including Annexin V/PI double staining, DNA fragmentation assays, and observation of morphological changes characteristic of apoptosis. nih.gov For instance, treatment of glioblastoma-derived cancer stem-like cells with a berbamine (B205283) derivative, which shares some structural similarities, led to the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP), both hallmarks of apoptosis. plos.org
Table 2: Mechanisms of Cell Cycle Arrest and Apoptosis by Pyrano[3,4-b]pyridin-6(8H)-one Derivatives
| Derivative Class | Mechanism | Key Findings | Reference(s) |
| Pyrano[3,2-c]pyridines | Apoptosis Induction | Increase in sub-G1 population, phosphatidylserine exposure. | nih.gov |
| Pyrazolo[3,4-d]pyridazines | Cell Cycle Arrest & Apoptosis | Induces SubG1 and G2/M arrest; disrupts Bcl-2/Bax balance. | nih.gov |
| Pyrazolo[3,4-b]pyridines | CDK Inhibition & Apoptosis | Inhibits CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis. | nih.govnih.gov |
| Berbamine Derivative (related structure) | Caspase-dependent Apoptosis | Activation of caspase-3 and cleavage of PARP. | plos.org |
Anti-inflammatory Mechanisms and Potential Targets
In addition to their anticancer properties, derivatives of the pyranopyridine scaffold have demonstrated significant anti-inflammatory activity. Their mechanisms of action in this context involve the modulation of key inflammatory pathways and mediators.
Research has shown that certain pyrimidine derivatives, a class of compounds structurally related to pyranopyridines, exhibit anti-inflammatory effects by inhibiting crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov The inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs) and has also been observed with pyrimidine-based compounds. nih.gov
A study on pyridazinone derivatives, which also share structural similarities, identified several compounds that could inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. nih.gov NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. The most potent of these inhibitors also suppressed the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine, by human monocytic cells. nih.gov
While the direct targets for the anti-inflammatory actions of pyrano[3,4-b]pyridin-6(8H)-one derivatives are still being fully elucidated, the available evidence suggests that their effects are likely mediated through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory cytokine production. nih.govnih.gov The structural relationship to other known anti-inflammatory heterocyclic compounds provides a strong basis for their potential in treating inflammatory conditions. nih.govnih.gov
Neurotropic Activity and Underlying Mechanisms
Certain derivatives of the pyrano[3,4-b]pyridine core structure have exhibited promising neurotropic activities, including anticonvulsant, anxiolytic, and sedative effects. These properties suggest their potential for the treatment of various neurological and psychiatric disorders.
Anticonvulsant and Anxiolytic Effects
Studies on diamino derivatives of pyrano[3,4-c]pyridines have revealed their potential as neurotropic agents. msu.ru These compounds were found to prevent corazole-induced clonic seizures in animal models, indicating anticonvulsant activity. msu.ru The presence of a methylamine (B109427) fragment at position 8 and a methoxy (B1213986) group on the phenyl ring appeared to be important for this activity. msu.ru
Furthermore, some pyrazol-1-yl-substituted pyrano[3,4-c]pyridines have demonstrated both anticonvulsant and anxiolytic properties in various preclinical models, such as the "open field" and "elevated plus maze" tests. nih.gov The anxiolytic, or anti-anxiety, effects were particularly pronounced in certain tricyclic thieno[2,3-b]pyridines and tetracyclic pyridothieno[3,2-d]pyrimidin-8-ones derived from the pyranopyridine scaffold. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their effects by interacting with γ-aminobutyric acid type A (GABAA) receptors, which are major inhibitory neurotransmitter receptors in the central nervous system. nih.gov
Sedative Properties
In addition to their anticonvulsant and anxiolytic effects, some pyrano[3,4-c]pyridine derivatives have been observed to have a sedative, or behavior-depressing, effect. msu.ru This was noted in the "open field" test, where the compounds decreased the general motor activity of the animals. msu.ru This sedative action is in contrast to the tranquilizer diazepam, which typically has an anxiolytic and behavior-activating effect in this test. msu.ru The sedative properties of these compounds may be linked to their interaction with central nervous system receptors that modulate arousal and wakefulness.
The neurotropic activities of pyrano[3,4-b]pyridin-6(8H)-one derivatives highlight their potential as lead compounds for the development of new treatments for epilepsy, anxiety, and other neurological conditions. Further research is needed to fully characterize their mechanisms of action and to optimize their therapeutic profiles.
Table 3: Neurotropic Activity of Pyrano[3,4-b]pyridin-6(8H)-one Derivatives
| Derivative Class | Activity | Key Findings | Reference(s) |
| Diamino Pyrano[3,4-c]pyridines | Anticonvulsant, Sedative | Prevented corazole-induced seizures; caused a sedative effect in the "open field" test. | msu.ru |
| Pyrazol-1-yl-substituted Pyrano[3,4-c]pyridines | Anticonvulsant, Anxiolytic | Exhibited anticonvulsant properties and anxiolytic effects in preclinical models. | nih.gov |
| Tricyclic Thieno[2,3-b]pyridines & Tetracyclic Pyridothieno[3,2-d]pyrimidin-8-ones | Anxiolytic | Pronounced anxiolytic activity; may interact with GABAA receptors. | nih.govnih.gov |
Interaction with Neurological Receptors (e.g., M4 muscarinic acetylcholine (B1216132) receptor, Orexin (B13118510) type 2 receptor)
The structural features of pyranopyridinone derivatives suggest their potential to interact with various receptors in the central nervous system. However, specific mechanistic studies for 5H-pyrano[3,4-b]pyridin-6(8H)-one derivatives are not extensively documented in the current scientific literature. Insights can be drawn from structurally related heterocyclic systems.
M4 Muscarinic Acetylcholine Receptor: The M4 muscarinic acetylcholine receptor is a G-protein-coupled receptor (GPCR) that has emerged as a significant target for treating neuropsychiatric disorders like schizophrenia. nih.gov While direct studies on this compound derivatives are limited, research into analogous structures provides a basis for potential interaction. For instance, derivatives of a related scaffold, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, have been identified as allosteric modulators of the M4 receptor. google.comgoogle.com These compounds act as positive allosteric modulators (PAMs), meaning they bind to a site on the receptor distinct from the primary (orthosteric) site where acetylcholine binds. This binding enhances the receptor's response to the endogenous neurotransmitter. nih.gov Patents describe various 3-(1H-pyrazol-4-yl)pyridine and 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives that function as M4 PAMs. google.comgoogle.com It is plausible that the pyran-oxygen of the this compound scaffold could influence binding to similar allosteric sites, though this remains to be experimentally verified.
Orexin Type 2 Receptor: Orexin receptors (OX1R and OX2R) are crucial in regulating sleep, wakefulness, and feeding behaviors. nih.gov Consequently, they are attractive targets for treating sleep disorders. The scientific literature describes a wide array of heterocyclic compounds as orexin receptor modulators. These include 5-alkyl pyrrolidines, pyridine-fused 1,3-dihydro-2H-imidazole-2-imines, and various pyrazole derivatives. nih.govresearchgate.netrsc.orgnih.gov However, there is currently a lack of specific research detailing the interaction mechanisms of this compound derivatives with the orexin type 2 receptor. The diversity of scaffolds that can achieve orexin receptor activity suggests that multiple interaction modes are possible, but the potential role of the pyranopyridinone core is yet to be explored. nih.govresearchgate.netrsc.org
Antioxidant Activity Mechanisms
Reactive oxygen species (ROS) are implicated in a variety of diseases, making the development of antioxidant compounds a key area of research. nih.gov The antioxidant activity of heterocyclic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
The mechanism for this compound derivatives is not specifically elucidated, but studies on other pyran-containing fused heterocycles offer mechanistic insights. For example, the antioxidant activity of pyrano[2,3-c]pyrazole and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This assay measures the ability of a compound to reduce the stable DPPH radical. nih.gov Research suggests that the presence of -NH and -OH groups on the pyran-pyrazole skeleton enhances antioxidant capacity. researchgate.net Similarly, studies on benzo[a]pyrano[2,3-c]phenazine derivatives synthesized via one-pot multicomponent reactions also show antioxidant potential as measured by DPPH scavenging. jrespharm.com
The primary mechanism is believed to be hydrogen atom transfer (HAT) or single-electron transfer (SET) from the antioxidant molecule to the free radical, thus stabilizing the radical. For pyranopyridinone derivatives, the presence of N-H or O-H functionalities, or specific substituent groups that can stabilize a radical cation, would be critical for this activity.
Below is a table of antioxidant activities for various pyran-containing heterocyclic compounds, demonstrating the potential of this structural class.
| Compound Class | Specific Derivative Example | Antioxidant Activity (IC₅₀) | Assay |
| Spiro Pyrrolo[3,4-d]pyrimidine | Compound 11 | 33.0 µg/mL | DPPH |
| Spiro Pyrrolo[3,4-d]pyrimidine | Compound 6 | 94.04 µg/mL | DPPH |
| Pyrano[2,3-c]pyrazole | Compound 5 | 2.8 µg/mL | DPPH |
This data is illustrative of the antioxidant potential of related heterocyclic systems as direct data for this compound derivatives is not available in the cited literature. Data sourced from references nih.govresearchgate.net.
Mechanistic Studies of Interaction with Other Biological Targets (e.g., HIV-1 integrase - inferred from pyran-4-one analogs)
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a validated target for antiretroviral therapy. researchgate.netnih.gov While direct studies on this compound are not available, a strong inference of its potential mechanism can be drawn from extensive research on 3-hydroxy-pyran-4-one (HP) analogs. researchgate.net
The established mechanism for these inhibitors centers on their ability to chelate metal ions in the enzyme's active site. The HIV-1 integrase catalytic core contains a DDE triad (B1167595) of acidic residues (Asp64, Asp116, and Glu152) that coordinate two divalent magnesium ions (Mg²⁺). These ions are essential for the enzyme's catalytic functions, specifically the 3'-processing and strand transfer (ST) steps of DNA integration.
The 3-hydroxy-pyran-4-one scaffold functions as a planar metal-binding group (MBG). It positions its hydroxyl and ketone oxygen atoms to form strong coordinate bonds with the two Mg²⁺ ions in the active site. This chelation effectively incapacitates the enzyme, blocking the strand transfer reaction and preventing the integration of viral DNA into the host cell's genome. researchgate.net This mode of action is a hallmark of integrase strand transfer inhibitors (INSTIs). Research on bicyclic hydroxy-1H-pyrrolopyridine-triones, which also act as HIV-1 integrase inhibitors, further supports this chelation-based mechanism. nih.gov
The inhibitory potential of several 3-hydroxy-pyran-4-one (HP) derivatives against HIV-1 integrase has been quantified, as shown in the table below.
| Compound | Description | HIV-1 IN Inhibition (IC₅₀) |
| HPb | Halogenated derivative | 0.37 µM |
| HPd | Halogenated derivative | 0.7 µM |
Data is for 3-hydroxy-pyran-4-one analogs, from which the activity of this compound derivatives is inferred. Data sourced from reference researchgate.net.
Emerging Research Directions and Future Perspectives on Pyrano 3,4 B Pyridin 6 8h One
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyranopyridine cores is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. Traditional multi-step syntheses are gradually being replaced by innovative one-pot and multicomponent reactions that offer higher yields, operational simplicity, and reduced waste. researchgate.netresearchgate.net
Recent advancements have highlighted the use of green catalysts and alternative energy sources. For instance, L-proline has been successfully used as a catalyst for the one-pot synthesis of chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives in water, a green solvent. researchgate.net Similarly, amorphous carbon-supported sulfonic acid (AC-SO₃H) has been employed as a highly active and recyclable solid acid catalyst for preparing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds at room temperature. rsc.orgnih.gov This catalyst demonstrates significant advantages over traditional acids, including low cost, stability, and ease of handling. nih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly shortening reaction times for the creation of pyrano-fused pyrazolo[3,4-b]pyridines. researchgate.net Furthermore, protocols using ionic liquids as catalysts and reaction media are being explored to create environmentally benign synthetic pathways with high yields and easy product work-up. researchgate.net The Ugi-Zhu three-component reaction is another advanced strategy being applied to construct pyrrolo[3,4-b]pyridin-5-ones, showcasing the power of multicomponent reactions to rapidly build molecular complexity from simple starting materials. mdpi.comnih.gov
| Methodology | Catalyst/Conditions | Scaffold Synthesized | Key Advantages | Reference(s) |
| One-Pot Multicomponent Reaction | L-proline / Water | Chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione | Green solvent, mild conditions, good yields. | researchgate.net |
| Sequential Opening/Closing Cascade | Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H) / Ethanol (B145695) | Pyrazolo[3,4-b]pyridine-5-carboxylate | Room temperature, short reaction time, operational simplicity. | rsc.orgnih.gov |
| Microwave-Assisted Three-Component Reaction | Acetic Acid (HOAc) | Pyrano-fused Pyrazolo[3,4-b]pyridines | Short reaction times, efficient, easy work-up. | researchgate.net |
| Ugi–Zhu Three-Component Reaction | Ytterbium triflate / Microwave | Pyrrolo[3,4-b]pyridin-5-ones | High overall yields, rapid complexity generation. | mdpi.comnih.gov |
| Green One-Pot Synthesis | Et₃N and NH₄OAc / Ethanol | 5H-Chromeno[4,3-b]pyridin-5-one | No chromatographic separation, absence of heavy metals. | researchgate.net |
Rational Design and Synthesis of New Pyrano[3,4-b]pyridin-6(8H)-one Derivatives with Tunable Properties
The rational design of new derivatives is a cornerstone of modern drug discovery, allowing chemists to fine-tune the physicochemical and pharmacological properties of a lead scaffold. frontiersin.org For the pyranopyridine core, this involves strategic modifications to enhance potency, selectivity, and metabolic stability. Researchers are increasingly using a "scaffold hopping" approach, where the core structure is systematically altered to explore new chemical space while retaining key pharmacophoric features. frontiersin.orgacs.org
This design-led approach has yielded potent derivatives targeting a range of diseases. For example, new pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine series have been designed and synthesized as potential anticancer agents, with specific derivatives showing high inhibitory activity against EGFR and VEGFR-2 kinases. nih.gov In another study, a series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole derivatives were rationally designed and discovered as novel inhibitors of RalA, a small GTPase implicated in cancer progression. nih.gov The design strategy focused on modifying substituents on the pyrazole (B372694) and pyran rings to enhance binding to the target protein. nih.gov Similarly, hybrid molecules incorporating piperazine (B1678402) and pyrano[3,4-c]pyridine moieties have been synthesized to act as inhibitors of Hepatitis B virus (HBV) virion production. nih.gov These examples underscore a clear trend towards creating purpose-built molecules with precisely tailored biological activities.
Advanced Computational Modeling for Precise Structure-Activity Relationship (SAR) Prediction and Mechanism Validation
Computational chemistry has become an indispensable tool in the study of pyranopyridine derivatives, accelerating the drug discovery process and providing deep mechanistic insights. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are routinely used. nih.govnih.govmdpi.com
3D-QSAR studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), help to build predictive models that correlate a molecule's structural features with its biological activity. nih.govmdpi.com For instance, a 3D-QSAR study on 5H-pyrido[4,3-b]indol-4-carboxamide derivatives, which are structurally related to the pyranopyridine core, successfully identified the steric and electrostatic fields crucial for their activity as JAK2 inhibitors. nih.gov
Molecular docking simulations are used to predict the binding poses of ligands within the active site of a biological target. This was effectively used to gain insights into the binding interactions of a pyrazolo[3,4-b]pyridin-6-one derivative with tubulin. nih.gov These docking studies, further validated by molecular dynamics simulations, revealed that the compound binds to the colchicine (B1669291) site, thereby inhibiting microtubule polymerization. nih.gov Similar computational approaches have been used to estimate the physicochemical and pharmacokinetic properties of pyrano[3,2-c]pyridine derivatives and to understand their interactions with EGFR and VEGFR-2. nih.gov
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While much research has focused on established targets like kinases, the versatility of the pyranopyridine scaffold suggests it may have utility against a broader range of biological targets. Ongoing research is dedicated to identifying these new targets and elucidating the underlying mechanisms of action.
A significant discovery was the identification of a pyrazolo[3,4-b]pyridin-6-one derivative as a novel anticancer agent that functions by inhibiting microtubule polymerization. nih.gov This was a departure from more common mechanisms like kinase inhibition. Further investigation revealed the compound binds to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Research has also led to the discovery of pyrano[3,4-b]indoles as potent and selective inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov Other explored activities for related fused pyridine (B92270) systems include neurotropic effects, inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) for anticancer therapy, and the modulation of PEX14–PEX5 protein-protein interactions as a potential treatment for trypanosomal infections. researchgate.netacs.orgnih.gov
| Derivative Class | Biological Target/Pathway | Therapeutic Potential | Reference(s) |
| Pyrazolo[3,4-b]pyridin-6-one | Tubulin (Colchicine Site) | Anticancer | nih.gov |
| Pyrano[3,4-b]indole | HCV NS5B Polymerase | Antiviral (Hepatitis C) | nih.gov |
| Pyrano[3,4-c]pyridine | HBV Virion Production | Antiviral (Hepatitis B) | nih.gov |
| Pyrano[3,2-c]pyridine | EGFR and VEGFR-2 Kinases | Anticancer | nih.gov |
| Pyrano[2,3-c]-pyrazole | RalA GTPase | Anticancer (Hepatocellular Carcinoma) | nih.gov |
| Pyrano[3,4-b]furo[2,3-b]pyridine | Central Nervous System | Neurotropic Activity | researchgate.net |
| Pyrrolo[3,4-c]pyridine | Nicotinamide phosphoribosyltransferase (NAMPT) | Anticancer | nih.gov |
Potential Applications Beyond Medicinal Chemistry, including Material Science and Chemical Biology
While the primary focus of pyranopyridine research has been on medicinal chemistry, the inherent properties of the heterocyclic scaffold suggest potential applications in other scientific domains. The pyridine ring is a common feature in functional nanomaterials and serves as a valuable ligand in organometallic chemistry and catalysis. nih.gov The fused pyranopyridine system, with its electron-rich and electron-deficient regions, could potentially be exploited in the development of novel organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
In the field of chemical biology, derivatives of 5H-pyrano[3,4-b]pyridin-6(8H)-one could be developed as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, these molecules could be used to visualize specific enzymes or receptors in living cells, helping to unravel complex biological pathways. Although research in these non-medical areas is still nascent, the foundational chemistry and tunable electronic properties of the pyranopyridine scaffold provide a strong basis for future exploration.
Integration of Artificial Intelligence and Machine Learning in Pyrano[3,4-b]pyridin-6(8H)-one Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and research on pyranopyridine scaffolds is beginning to benefit from these technologies. nih.gov AI/ML algorithms can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties. nih.gov
A notable application involved the use of computational models built with machine learning methods to predict cell-based anticancer activity. nih.gov This integrated strategy successfully identified a compound with a pyrazolo[3,4-b]pyridin-6-one scaffold as a hit with significant antitumor potential, which was then validated experimentally. nih.gov Furthermore, ML algorithms such as k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR) are being used to build robust QSAR models. mdpi.com These models can predict the activity of untested compounds and provide valuable insights into the functionalities required for potent biological effects, thereby guiding the design of more effective pyranopyridine-based therapeutic agents. mdpi.com As more high-quality biological data becomes available, the predictive power of AI/ML is expected to grow, further accelerating the discovery and development of new drugs based on the this compound core.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 5H-pyrano[3,4-b]pyridin-6(8H)-one, and how do reaction conditions influence yield?
- Methodology :
- One-pot multicomponent reactions using FeCl₃-SiO₂ as a catalyst in ethanol under reflux (6 h) achieve yields up to 75%. This method minimizes purification steps and enhances scalability .
- Solvent-free grinding techniques enable rapid cyclization (e.g., spiro[indoline-3,4′(1H′)-pyrano[2,3-c]pyrazol]-2-one derivatives) with reduced environmental impact .
- PEG-400 as a recyclable medium improves reaction efficiency for pyrazolo[3,4-b]pyridinone derivatives, offering >85% recovery and reusability for 5 cycles .
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Confirm lactam carbonyl (δ ~165–170 ppm) and pyrano ring protons (δ 4.5–6.0 ppm). Substituents like trifluoromethyl groups show distinct splitting patterns .
- FT-IR : Lactam C=O stretches appear at 1680–1720 cm⁻¹; pyran ring vibrations are observed at 1550–1600 cm⁻¹ .
- X-ray crystallography : Resolves steric effects of substituents (e.g., isopropyl groups) and hydrogen-bonding networks in solid-state structures .
Q. What are the key reactivity patterns of the lactam moiety in this compound?
- Methodology :
- Oxidation : mCPBA in inert atmospheres converts the pyridine ring to N-oxide derivatives, enhancing electrophilicity for nucleophilic attacks .
- Reduction : NaBH₄ in methanol selectively reduces lactam carbonyls to secondary amines (0°C, 4 h), preserving pyrano ring integrity .
- Nucleophilic substitution : Trifluoromethyl groups activate adjacent positions for SNAr reactions with alkoxides or amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines for this compound?
- Methodology :
- Dose-response profiling : Compare IC₅₀ values in MCF-7 (breast cancer, IC₅₀ ~0.01 µM) vs. A549 (lung cancer, autophagy induction at 1 µM) to identify cell-type-specific mechanisms .
- Mechanistic assays : Use caspase-3/7 activation and PARP cleavage to distinguish apoptosis (MCF-7) from autophagic pathways (A549) .
- Structural analogs : Test derivatives with modified substituents (e.g., methyl vs. isopropyl) to isolate steric/electronic contributions to activity .
Q. What strategies optimize regioselectivity in pyrano-pyridine ring functionalization?
- Methodology :
- Catalyst screening : FeCl₃ promotes C-3 functionalization, while L-proline directs reactivity to C-5 in multicomponent reactions .
- Solvent effects : Polar aprotic solvents (DMF) favor electrophilic substitution at electron-deficient positions, whereas ethanol stabilizes intermediates for cycloaddition .
- Computational modeling : DFT studies predict transition-state energies to guide substituent placement (e.g., trifluoromethyl groups lower activation barriers for C-4 attacks) .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?
- Methodology :
- Lipophilicity assays : LogP values increase by 0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic stability : Microsomal assays (human liver microsomes) show 50% longer half-life due to reduced CYP450-mediated oxidation .
- Plasma protein binding : SPR analysis reveals 90% binding affinity to albumin, requiring prodrug strategies for improved bioavailability .
Q. What experimental designs reconcile discrepancies in synthetic yields reported for similar methods?
- Methodology :
- DoE (Design of Experiments) : Vary catalyst loading (FeCl₃: 5–20 mol%), temperature (60–100°C), and solvent (ethanol vs. PEG-400) to identify optimal conditions .
- In situ monitoring : Use ReactIR to track intermediate formation (e.g., enamine intermediates in cyclization steps) and adjust reaction timelines .
- Scale-up trials : Compare batch vs. flow reactors; continuous flow systems improve yield reproducibility by 15% in gram-scale syntheses .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodology :
- Fragment-based screening : Replace isopropyl with cyclopropyl groups to reduce steric hindrance and improve binding to kinase ATP pockets .
- Bioisosteric replacement : Substitute lactam oxygen with sulfur to modulate electron density and enhance π-stacking with DNA targets .
- 3D-QSAR models : CoMFA/CoMSIA analyses correlate substituent bulk (e.g., trifluoromethyl) with antiproliferative potency across 50+ analogs .
Q. What are the challenges in translating in vitro bioactivity to in vivo efficacy for this compound?
- Methodology :
- PK/PD modeling : Correlate plasma concentration-time profiles (IV/oral dosing in rodents) with tumor growth inhibition rates .
- Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and myelosuppression (complete blood counts) in preclinical models .
- Formulation studies : Develop liposomal or PEGylated formulations to address poor aqueous solubility (<10 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
